7-Methyl-8-oxa-2-azaspiro[4.5]decane

Catalog No.
S14190700
CAS No.
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methyl-8-oxa-2-azaspiro[4.5]decane

Product Name

7-Methyl-8-oxa-2-azaspiro[4.5]decane

IUPAC Name

7-methyl-8-oxa-2-azaspiro[4.5]decane

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-8-6-9(3-5-11-8)2-4-10-7-9/h8,10H,2-7H2,1H3

InChI Key

LCIIDVSDVUVNDF-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCNC2)CCO1

7-Methyl-8-oxa-2-azaspiro[4.5]decane is a bicyclic compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom and an oxygen atom integrated into a spiro framework. This compound belongs to the class of spiro compounds, which are notable for their potential biological activities and applications in medicinal chemistry. The structural formula can be represented as C₈H₁₅NO, indicating the presence of eight carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom.

, including:

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
  • Reduction: Reduction reactions may be performed using lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
  • Substitution: Nucleophilic substitution reactions are common, where the nitrogen or oxygen atoms in the spiro ring can be substituted with other functional groups.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating diverse derivatives.

Research indicates that derivatives of 7-Methyl-8-oxa-2-azaspiro[4.5]decane exhibit significant biological activity. These compounds have been explored for their potential as:

  • Fibroblast Growth Factor Receptor 4 Inhibitors: They show promise in treating hepatocellular carcinoma.
  • Vanin-1 Enzyme Inhibitors: This enzyme plays a crucial role in metabolism and inflammation.
  • 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors: These inhibitors may help in managing disorders related to steroid hormones by reducing endogenous estradiol levels.
  • Soluble Guanylate Cyclase Stimulants: Useful in various therapeutic applications due to their role in nitric oxide signaling pathways.

The synthesis of 7-Methyl-8-oxa-2-azaspiro[4.5]decane typically involves several steps:

  • Starting Materials: The synthesis often begins with tetrahydropyran derivatives and brominated compounds.
  • Reaction Conditions: Commonly, the reaction is conducted under basic conditions using strong bases like sodium hydride or potassium tert-butoxide to facilitate nucleophilic substitution and cyclization processes.
  • Yield Optimization: Adjusting reaction parameters such as temperature, solvent choice, and reagent concentrations is essential for maximizing yield and purity.

A notable method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under controlled conditions to produce the desired spiro compound .

7-Methyl-8-oxa-2-azaspiro[4.5]decane has several applications, particularly in medicinal chemistry:

  • Drug Development: Its derivatives are being investigated for their potential therapeutic effects against various cancers and metabolic disorders.
  • Chemical Biology: The compound serves as a valuable tool for studying biological pathways involving fibroblast growth factors and steroid hormone metabolism.

The unique structure allows it to interact with specific biological targets, making it a candidate for further pharmaceutical exploration.

Studies on the interactions of 7-Methyl-8-oxa-2-azaspiro[4.5]decane with biological systems have revealed its potential mechanisms of action. These include:

  • Binding affinity assessments with target proteins (e.g., fibroblast growth factor receptors).
  • Investigations into its effects on cellular signaling pathways related to inflammation and metabolism.

Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its efficacy in clinical settings.

7-Methyl-8-oxa-2-azaspiro[4.5]decane shares structural characteristics with several similar compounds, which can be compared based on their chemical properties and biological activities:

Compound NameCAS NumberSimilarity Index
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane1408074-48-50.94
2-Oxa-8-azaspiro[4.5]decane hydrochloride479195-19-20.82
1-Oxa-8-azaspiro[4.5]decane hydrochloride3970-79-40.79
(4-Methylpiperidin-4-yl)methanolN/A0.79
2-Oxa-7-azaspiro[4.5]decane hydrochloride374795-37-60.94

These compounds exhibit varying degrees of similarity based on structural features and functional groups, influencing their reactivity and biological profiles.

The uniqueness of 7-Methyl-8-oxa-2-azaspiro[4.5]decane lies in its specific arrangement of atoms that contributes to its distinct biological activities and synthetic accessibility compared to its analogs.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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